molecular formula C3H6ClFO3S B3000033 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride CAS No. 2225136-07-0

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride

Cat. No.: B3000033
CAS No.: 2225136-07-0
M. Wt: 176.59
InChI Key: CQOYVIPXHPLDIB-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride serving as a versatile building block in organic synthesis and drug discovery. Sulfonyl chlorides are highly reactive intermediates known to undergo solvolysis via a concerted bimolecular nucleophilic substitution (S N 2) mechanism . Their primary application is in the synthesis of sulfonamide derivatives, a class of compounds with significant importance in the development of pharmaceuticals and agrochemicals . The incorporation of both fluorine and a sulfonyl chloride group into a single molecule is a common strategy in medicinal chemistry, as it can endow target molecules with improved physicochemical properties and enhanced biological activity . Researchers utilize this reagent to create novel compounds for screening against various disease targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Safety Information: As with many sulfonyl chlorides, this compound is likely corrosive and causes severe skin burns and eye damage. It must be handled with appropriate personal protective equipment and used only in a well-ventilated area. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-fluoro-2-hydroxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYVIPXHPLDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

3-Fluoro-2-hydroxypropane+Thionyl chloride3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{3-Fluoro-2-hydroxypropane} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Ester Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Sulfonyl Chlorides and Related Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) Substituent Features References
This compound C₃H₆ClFO₃S 188.60* Not reported Not reported -SO₂Cl (C1), -OH (C2), -F (C3) N/A
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 -SO₂Cl, -CF₃
3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride C₉H₁₀ClFNO₄S₂ 337.77 Not reported Not reported Aromatic ring with -SO₂Cl and sulfonamido groups
3-(Propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride C₁₀H₁₀ClF₃O₄S 350.70 Not reported Not reported Aromatic ring with -SO₂Cl, trifluoromethoxy, and isopropyl groups
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride C₉H₁₇ClO₄S 256.75 Not reported Not reported -SO₂Cl (C1), ether-linked THP substituent
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 132.51 Not reported Not reported -Cl (C3), -CF₃ (C1)

*Calculated molecular weight based on formula.

Key Observations:

Functional Group Diversity :

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) lacks hydroxyl groups but features a strong electron-withdrawing trifluoromethyl group, enhancing its reactivity in sulfonylation reactions .
  • The benzene-ring-containing analogs (e.g., ) exhibit higher molecular weights and aromatic stabilization, which may reduce volatility compared to aliphatic sulfonyl chlorides.

Fluorine substitution at position 3 likely enhances electrophilicity of the sulfonyl chloride group due to its electron-withdrawing effect, similar to the -CF₃ group in .

Safety and Handling :

  • Sulfonyl chlorides generally require careful handling due to their reactivity with water and nucleophiles. For example, trifluoromethanesulfonyl chloride is stored under inert conditions to prevent hydrolysis .
  • Halogenated propanes like 3-Chloro-1,1,1-trifluoropropane () are regulated for R&D use only, highlighting shared safety concerns with halogenated sulfonyl chlorides.

Biological Activity

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride (CAS No. 2225136-07-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of a fluorine atom enhances its electrophilic properties, making it suitable for further derivatization and potential bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to neurotransmission or inflammation.
  • Prodrug Potential : There is evidence suggesting that sulfonyl chlorides can serve as prodrugs, releasing active pharmacological agents upon metabolic conversion.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Activity Effect Reference
Enzyme InhibitionInhibits carbonic anhydrase
AntimicrobialExhibits antibacterial properties
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on carbonic anhydrase, this compound demonstrated significant inhibition with an IC50 value indicating potent activity. This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain metabolic disorders.

Case Study 2: Antimicrobial Activity

Research published in Molecules highlighted the antimicrobial properties of sulfonyl chlorides, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further investigation in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-fluoro-2-hydroxypropane-1-sulfonyl chloride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation and fluorination steps. For example, chlorosulfonation of a hydroxypropane precursor followed by selective fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride) can yield the target compound . Purity validation requires a combination of techniques:

  • NMR Spectroscopy : Analyze ¹H/¹⁹F NMR to confirm the presence of fluorine and sulfonyl chloride groups.
  • Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular mass and fragmentation patterns .
  • HPLC : Employ reverse-phase chromatography with UV detection to quantify impurities (e.g., residual starting materials or hydrolysis products) .

Q. How does the presence of fluorine influence the compound’s reactivity compared to non-fluorinated sulfonyl chlorides?

  • Methodological Answer : Fluorine’s electronegativity enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). Comparative kinetic studies using fluorinated vs. non-fluorinated analogs can quantify this effect. For example:

  • Kinetic Assays : Monitor reaction rates with a model nucleophile (e.g., aniline) in polar aprotic solvents (e.g., DMF) via UV-Vis or LC-MS .
  • Computational Modeling : Use DFT calculations to compare activation energies for sulfonamide bond formation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Stability discrepancies often arise from hydrolysis kinetics. Design a systematic study:

  • pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Quantify degradation products (e.g., sulfonic acid derivatives) via ¹⁹F NMR or ion chromatography .
  • Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis pathways and distinguish acid-catalyzed vs. base-catalyzed mechanisms .
  • Controlled Humidity Studies : Evaluate moisture sensitivity using Karl Fischer titration to correlate water content with decomposition rates .

Q. How can researchers design fluorinated analogs to study structure-activity relationships (SAR) in sulfonyl chloride-mediated reactions?

  • Methodological Answer :

  • Analog Synthesis : Introduce fluorine at alternative positions (e.g., 1-fluoro or 3-fluoro isomers) or vary chain length (e.g., C4 vs. C8 perfluoroalkyl groups) using modular fluorination protocols .
  • SAR Profiling : Test analogs in model reactions (e.g., coupling with heterocyclic amines). Measure yields, selectivity, and byproduct formation via GC-MS or HPLC .
  • Thermodynamic Analysis : Compare thermodynamic parameters (ΔH‡, ΔS‡) of fluorinated vs. non-fluorinated derivatives using Eyring plots derived from variable-temperature kinetics .

Q. What mechanistic insights explain the compound’s role in synthesizing biologically active sulfonamides?

  • Methodological Answer : The sulfonyl chloride group acts as a reactive handle for forming sulfonamide bonds with amines. Advanced studies include:

  • Trapping Intermediates : Use stopped-flow NMR to detect transient intermediates (e.g., sulfonyl fluorides) during amine coupling .
  • Biological Assays : Synthesize sulfonamide derivatives and screen for bioactivity (e.g., enzyme inhibition). For example, test inhibition of carbonic anhydrase isoforms using fluorescence-based assays .
  • Crystallography : Solve X-ray structures of sulfonamide-enzyme complexes to map binding interactions influenced by fluorine substitution .

Data Analysis and Interpretation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with HPLC quantification to measure solubility in solvents like DCM, THF, and acetonitrile.
  • Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
  • Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain anomalies (e.g., poor solubility in DMSO despite high polarity) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, reagent stoichiometry) affecting yield .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate process variables with yield data from ≥10 batches .
  • Control Charts : Implement statistical process control (SPC) to monitor yield trends and flag deviations exceeding ±3σ limits .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound due to its reactivity and potential toxicity?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood with scrubbers to neutralize released HCl or SO₂ gases .
  • Waste Management : Quench residual sulfonyl chloride with aqueous NaHCO₃ before disposal to avoid uncontrolled hydrolysis .

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